Monoester vs. Diester Architecture Dictates Transdermal Permeation Enhancement Potency
For dicarboxylic acid esters applied as transdermal permeation enhancers, single-chain amphiphiles (monoesters such as decyl succinate) are markedly more effective than their double-chain (diester) counterparts. While the activity of succinates was found to be donor-vehicle dependent, the monoester structural class consistently outperforms diesters in enhancing skin permeation [1]. This provides a clear functional rationale for selecting a monodecyl succinate over a didecyl succinate in topical or transdermal formulations.
| Evidence Dimension | Transdermal permeation enhancement efficacy |
|---|---|
| Target Compound Data | Single-chain monoester (Decyl succinate, C10 monoester) |
| Comparator Or Baseline | Double-chain diester analogues (e.g., Didecyl succinate, C10 diester) |
| Quantified Difference | Single-chain amphiphiles were markedly more effective than double-chain ones (exact fold-change vehicle-dependent) [1]. |
| Conditions | In vitro transdermal permeation study; vehicle-dependent succinate activity observed. |
Why This Matters
This class-level advantage informs formulation chemists that choosing decyl succinate over a diester analogue is not neutral—it significantly impacts transdermal delivery performance, a critical parameter for topical pharmaceuticals and cosmeceuticals.
- [1] Novotný, M., Klimentová, J., Hrabálek, A., & Vávrová, K. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. Bioorganic & Medicinal Chemistry Letters, 19(2), 344-347. View Source
